molecular formula C22H16FN3O2S2 B2959295 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1260945-99-0

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2959295
CAS No.: 1260945-99-0
M. Wt: 437.51
InChI Key: GRALIVYFTCEZSR-UHFFFAOYSA-N
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Description

Its structure features:

  • A thieno[3,2-d]pyrimidin-4(3H)-one core, which is electron-deficient and amenable to diverse substitutions.
  • A 2-fluorophenyl group at position 3, introducing electron-withdrawing effects and enhancing metabolic stability.

This compound’s design leverages substituent diversity to optimize bioactivity, solubility, and target selectivity. Below, it is compared to structurally analogous derivatives to highlight its unique properties.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S2/c23-15-6-2-4-8-18(15)26-21(28)20-16(10-12-29-20)24-22(26)30-13-19(27)25-11-9-14-5-1-3-7-17(14)25/h1-8,10,12H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRALIVYFTCEZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the realms of antimicrobial and anticancer properties, drawing from various research studies and findings.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl group and fluorophenyl moiety further enhances the compound's potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyrimidine have shown promising results against various Gram-positive and Gram-negative bacteria. The biological activity can be attributed to the following factors:

  • Mechanism of Action : Many pyrimidine derivatives disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways.
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as fluorine can enhance antimicrobial potency by increasing lipophilicity and facilitating cellular penetration.

Case Study: Antimicrobial Screening

A study focused on various pyrimidine derivatives, including those similar to our compound, demonstrated notable activity against:

  • Staphylococcus aureus (MIC values ranging from 0.8 to 6.25 µg/mL)
  • Escherichia coli
  • Candida albicans

Table 1 summarizes the antimicrobial activity of selected compounds:

Compound NameMIC (µg/mL)Bacterial Target
Compound A (similar structure)0.8S. aureus
Compound B (pyrimidine derivative)1.5E. coli
Compound C (fluorinated derivative)2.0C. albicans

Anticancer Activity

The anticancer properties of thieno[3,2-d]pyrimidine derivatives have been extensively studied, with findings suggesting that these compounds can inhibit tumor cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Kinases : Compounds targeting specific kinases involved in cancer progression have shown promise in preclinical studies.

Case Study: Anticancer Efficacy

In vitro studies on compounds with similar structures revealed their effectiveness against various cancer cell lines, including:

  • Caco-2 (human colon adenocarcinoma)
  • A549 (human lung carcinoma)

Table 2 presents findings on the anticancer activity of selected compounds:

Compound NameCell LineViability (%)IC50 (µM)
Compound D (thieno derivative)Caco-239.85
Compound E (fluorinated derivative)A54931.910

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include derivatives with modifications to the core heterocycle, substituent positions, and functional groups.

Compound ID/Name Core Structure Position 2 Substituent Position 3 Substituent Additional Features Reference(s)
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethylsulfanyl 2-fluorophenyl Indole-derived sulfide linkage -
7,9-Bis(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (6b–d) Pyrido-thieno[3,2-d]pyrimidin-4-one Pyrazole derivatives (e.g., 3-methyl-5-oxo-4-hydrazono) - Methoxyphenyl groups at positions 7, 9
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Thieno[3,2-d]pyrimidin-4(3H)-one 3-Methoxyphenyl - Methylation at N3 (e.g., 3a: 3-methyl)
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 2-(4-Fluorophenyl)-2-oxoethylsulfanyl Ethyl 5,6-Dimethyl substitution
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one Benzylsulfanyl Allyl 5-(4-Fluorophenyl)

Key Observations :

  • Substituent Effects : Fluorinated aryl groups (e.g., 2-fluorophenyl in the target compound vs. 4-fluorophenyl in ) may alter electronic properties and binding kinetics.
  • Sulfur Linkages : Sulfide/sulfanyl groups (common in , and the target compound) improve membrane permeability but vary in steric demand (e.g., benzylsulfanyl vs. indole-derived sulfanyl).
Physicochemical Properties

Melting points, yields, and solubility-related parameters (e.g., logP) provide insight into synthetic feasibility and drug-likeness.

Compound ID/Name Melting Point (°C) Yield (%) logP (Predicted/Experimental) Notes Reference(s)
Target Compound Not reported Not reported ~4.4 (predicted) High logP suggests lipophilicity -
6b (Pyrido-thieno derivative) 183–185 72 Not reported Methoxyphenyl groups may lower logP
12a (2,6-Bis(3-methoxyphenyl)) 241–243 61 ~3.8 (predicted) High melting point due to symmetry
3-Ethyl-2-(4-fluorophenyl) derivative Not reported Not reported ~4.1 (predicted) 5,6-Dimethyl enhances stability

Key Observations :

  • Melting Points : Symmetrical substitutions (e.g., 12a) result in higher melting points, complicating formulation .
  • Lipophilicity : The target compound’s predicted logP (~4.4) aligns with CNS-penetrant drugs but may require formulation optimization.

Key Observations :

  • Fluorophenyl Efficacy : Fluorinated derivatives (e.g., , target compound) often show enhanced kinase inhibition due to improved target binding .

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